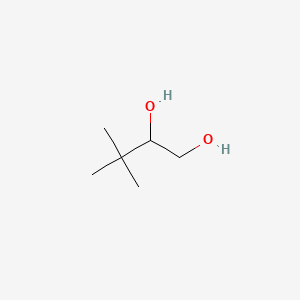

3,3-Dimethyl-1,2-butanediol

描述

Significance as a Versatile Chemical Synthon

In organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a target molecule through a specific reaction pathway. 3,3-Dimethyl-1,2-butanediol serves as a versatile chiral synthon, particularly in its enantiomerically pure forms, (2S)-3,3-dimethylbutane-1,2-diol and (2R)-3,3-dimethylbutane-1,2-diol. nih.govbiosynth.comchemspider.com These chiral diols are considered valuable building blocks for creating complex molecules with specific three-dimensional arrangements. acs.orguni-duesseldorf.decymitquimica.com

The utility of this compound as a synthon stems from two key features: the vicinal diol and the bulky tert-butyl group. The diol functionality allows for the formation of cyclic derivatives, such as acetals and ketals, which can act as protecting groups for carbonyl compounds or as chiral auxiliaries to direct the stereochemical outcome of a reaction. The large tert-butyl group provides significant steric hindrance, which can lock the conformation of these cyclic derivatives, leading to highly predictable and selective chemical transformations on other parts of the molecule.

Relevance in Advanced Organic Transformations

The application of this compound is particularly relevant in advanced organic transformations that require a high degree of stereocontrol. Enantioselective synthesis, which aims to produce a single enantiomer of a chiral product, often employs chiral molecules like this compound to guide the reaction. rsc.orgpsu.edu

Its role can be summarized in several key areas:

Chiral Auxiliaries: The enantiomerically pure diol can be reacted with a prochiral substrate to form a new compound. The inherent chirality of the diol moiety then directs subsequent reactions on the substrate, leading to the preferential formation of one stereoisomer. After the desired transformation, the diol auxiliary can be cleaved and recovered. This strategy is a cornerstone of asymmetric synthesis. orgsyn.org

Chiral Ligands for Asymmetric Catalysis: The diol can be modified to create chiral ligands that coordinate to metal centers. The resulting chiral metal complex can then catalyze a variety of reactions (e.g., hydrogenations, oxidations, C-C bond formations) on a substrate, transferring its "chiral information" to produce an enantiomerically enriched product.

Chiral Derivatizing Agent: In analytical chemistry, the diol can be used to react with a mixture of enantiomers to form diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using techniques like NMR spectroscopy or chromatography, allowing for the determination of the enantiomeric purity of the original mixture.

Applications of this compound in Organic Transformations

| Transformation Type | Role of Diol/Derivative | Outcome | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Chiral Auxiliary | Controls stereochemistry of reactions on a substrate. | orgsyn.org |

| Enantioselective Synthesis | Precursor to chiral ligands | Enables catalytic production of single enantiomers. | rsc.orgpsu.edu |

| Stereospecific Synthesis | Chiral Building Block | Incorporated into the final product to build stereocenters. | biosynth.com |

| Optical Resolution | Resolving Agent | Separates racemic mixtures of other chemical compounds. | google.com |

Position as a Key Building Block in Complex Molecule Construction

Beyond its conceptual role as a synthon, this compound is a practical starting material, or "building block," for the construction of more complex molecular architectures. cymitquimica.comrsc.org Its C₂-symmetric nature in certain derivatives makes it particularly valuable for synthesizing ligands for asymmetric catalysis and natural products. orgsyn.org

A notable application is in the stereospecific synthesis of carbohydrates, where the defined stereochemistry of the diol can be used to construct the multiple chiral centers found in sugars. biosynth.com Researchers have also used it as a foundational piece in the multi-step synthesis of other valuable chiral diols and lignans, which are classes of naturally occurring compounds with important biological activities. orgsyn.orgresearchgate.net For instance, the optical resolution of related 1,2-diol derivatives has been achieved using processes involving this structural motif, highlighting its importance in accessing enantiomerically pure substances. google.comgoogle.com The synthesis of various substituted diols, which are themselves valuable intermediates, often relies on precursors with the structural rigidity and chirality offered by compounds like this compound. acs.orgresearchgate.net

属性

IUPAC Name |

3,3-dimethylbutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2,3)5(8)4-7/h5,7-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHAOWGRHCPODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974969 | |

| Record name | 3,3-Dimethylbutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; Hygroscopic; mp = 37-39 deg C; [Alfa Aesar MSDS] | |

| Record name | 3,3-Dimethylbutane-1,2-diol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11507 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59562-82-2 | |

| Record name | 3,3-Dimethyl-1,2-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59562-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylbutane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059562822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylbutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3,3 Dimethyl 1,2 Butanediol and Its Stereoisomers

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount for obtaining optically pure stereoisomers of 3,3-dimethyl-1,2-butanediol. Methodologies include asymmetric catalytic hydrogenation, the use of chiral reducing agents, and biocatalytic approaches, each offering distinct advantages in control and efficiency.

Asymmetric catalytic hydrogenation of 3,3-dimethyl-2-butanone represents a highly atom-economical method for producing chiral this compound. This technique employs a chiral catalyst to selectively add hydrogen across the carbonyl double bond, creating a stereogenic center with a high degree of enantiomeric purity.

Transition-metal catalysts, particularly those based on ruthenium, are highly effective for the asymmetric hydrogenation of ketones. nih.gov Complexes formed between ruthenium and chiral bisphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are renowned for their high catalytic activity and ability to induce excellent enantioselectivity. In these reactions, the chiral ligand environment around the metal center dictates the facial selectivity of the hydride attack on the coordinated ketone. For sterically hindered ketones like pinacolone, these catalysts can achieve high conversions and enantiomeric excesses (ee). researchgate.net

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Ru(II)-BINAP/Diamine | Aryl Alkyl Ketones | >95 | >98 |

| Ru/Cinchona-NNP Ligand | Heteroaromatic Ketones | >97 | up to 99.9 |

| [RuCl₂(diphosphine)(diamine)] | t-Butyl Methyl Ketone | ~99 | ~97 |

The structure of the chiral ligand is the most critical factor in determining the outcome of the asymmetric hydrogenation. The chirality of the ligand, whether from stereogenic centers on the atoms or from axial chirality as in BINAP-type ligands, creates a chiral pocket around the metal. This environment forces the prochiral ketone substrate to bind in a specific orientation.

The steric bulk of the substituents on the phosphine (B1218219) ligand also plays a crucial role. Bulky groups can enhance enantioselectivity by creating a more defined and restrictive chiral environment, which magnifies the energetic difference between the two possible transition states leading to the (R) and (S) enantiomers. This steric matching between the ligand and the substrate's substituents (the tert-butyl and methyl groups of pinacolone) is key to achieving high levels of stereochemical control.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of a wide array of ketones. alfa-chemistry.comyoutube.com This reaction utilizes a chiral oxazaborolidine as a catalyst and a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), as the stoichiometric reductant. alfa-chemistry.comnrochemistry.com The reaction is highly predictable and often provides alcohols with excellent enantiomeric excess, typically exceeding 95% ee. alfa-chemistry.com

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This complex then coordinates to the ketone's carbonyl oxygen. The pre-organization of the ketone within this chiral complex is governed by sterics, where the larger substituent of the ketone (the tert-butyl group) orients itself away from the bulky group on the catalyst. nrochemistry.com This arrangement exposes one face of the carbonyl to an intramolecular hydride transfer from the coordinated borane, leading to the formation of the desired enantiomer of the alcohol. youtube.comnrochemistry.com The reaction must be conducted under anhydrous conditions, as water can negatively impact enantiomeric excess. youtube.comnrochemistry.com

| Catalyst | Reducing Agent | Substrate Class | Typical Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (S)-Me-CBS-oxazaborolidine | BH₃·THF | Alkyl Methyl Ketones | >95 |

| (S)-Bu-CBS-oxazaborolidine | BH₃·SMe₂ | Aryl Alkyl Ketones | >97 |

| (R)-Ph-CBS-oxazaborolidine | Catecholborane | α,β-Unsaturated Ketones | >90 |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions (ambient temperature and neutral pH) and can exhibit exquisite chemo-, regio-, and stereoselectivity.

Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the interconversion of alcohols to aldehydes or ketones. wikipedia.orgtudelft.nl They utilize nicotinamide (B372718) cofactors, typically NAD(P)H, as the hydride source for the reduction of carbonyls. organic-chemistry.org Many ADHs exhibit high stereoselectivity, making them ideal catalysts for producing enantiomerically pure alcohols.

For the synthesis of (R)-3,3-dimethyl-1,2-butanediol, an ADH with an "anti-Prelog" stereopreference is required. The alcohol dehydrogenase from Lactobacillus kefir (Lk-ADH) is a well-studied example of an enzyme that produces (R)-alcohols with high enantiomeric excess from a broad range of ketone substrates. semanticscholar.orguniprot.org Engineered variants of Lk-ADH have demonstrated enhanced activity and stability, allowing for reductions at high substrate concentrations (up to 100 mM) with excellent conversions and enantioselectivities often exceeding 99% ee. nih.govdoaj.org

A significant advantage of using ADHs in whole-cell systems is the in-situ regeneration of the expensive NAD(P)H cofactor. organic-chemistry.org This is commonly achieved by using a sacrificial co-substrate, such as 2-propanol. The ADH oxidizes the 2-propanol to acetone (B3395972), which regenerates the NADPH needed for the primary reduction of the target ketone. organic-chemistry.org This substrate-coupled approach makes the process economically viable for larger-scale synthesis. nih.gov

| Enzyme System | Cofactor Regeneration | Substrate Class | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| E. coli/Lk-ADH Prince (whole cell) | 2-Propanol | Sterically Demanding Ketones | 65->99 | >99 (R) |

| Isolated Lk-ADH | Glucose/Glucose Dehydrogenase | Aromatic Ketones | >95 | >98 (R) |

Enzymatic and Biocatalytic Approaches

Lipase-Catalyzed Kinetic Resolution of Racemic Diols

Lipases are a versatile class of enzymes in organic synthesis, frequently employed for the kinetic resolution of racemic alcohols and their esters due to their high enantioselectivity and operational simplicity under mild conditions. nih.govmdpi.commdpi.com This method relies on the differential rate of reaction of a lipase (B570770) with the two enantiomers of a racemic mixture. In the context of racemic 1,2-diols, lipases can catalyze the enantioselective acylation of one enantiomer, leaving the other unreacted. This allows for the separation of the acylated product from the remaining unreacted alcohol, thereby resolving the racemate. nih.gov

Table 1: Representative Lipases in the Kinetic Resolution of Racemic 1,2-Diols

| Lipase Source | Common Abbreviation | Potential Application |

|---|---|---|

| Pseudomonas cepacia | PSL-C | Acylation of diols with chiral quaternary centers nih.gov |

| Candida antarctica Lipase B | CALB | Widely used for a variety of alcohol resolutions |

| Pseudomonas fluorescens | PFL | Hydrolysis of racemic acetates mdpi.com |

Enzymatic Cascade Reactions for Stereoinversion and Deracemization

Enzymatic cascade reactions offer an elegant approach to asymmetric synthesis by combining multiple enzymatic steps in a single pot, often leading to high yields and stereoselectivities. fz-juelich.denih.gov Deracemization, the conversion of a racemic mixture into a single enantiomer with a theoretical yield of 100%, can be achieved through stereoinversion cascades. nih.govresearchgate.net

A common strategy involves the enantioselective oxidation of one enantiomer of a diol to a keto-alcohol intermediate, followed by the stereoselective reduction of this intermediate to the desired single enantiomer of the diol. nih.govresearchgate.net For instance, the deracemization of racemic 1,3-butanediol (B41344) to (R)-1,3-butanediol has been successfully demonstrated using a whole-cell system. This system employed a Candida parapsilosis strain for the enantioselective oxidation of (S)-1,3-butanediol and a Pichia kudriavzevii strain for the subsequent asymmetric reduction of the 4-hydroxy-2-butanone (B42824) intermediate. nih.govresearchgate.net While this example pertains to a different isomer, a similar cascade could theoretically be designed for this compound, provided suitable oxidoreductases with the desired stereoselectivity can be identified or engineered.

Oxidoreductases and Carboligases in Diol Synthesis

Oxidoreductases, particularly alcohol dehydrogenases (ADHs), are crucial enzymes in the synthesis of chiral alcohols and diols. nih.govnih.gov They catalyze the reversible oxidation of alcohols to aldehydes or ketones, often with high stereoselectivity. In the context of diol synthesis, ADHs can be used for the stereoselective reduction of diketones or hydroxy ketones to produce chiral diols. rwth-aachen.de

Carboligases, such as pyruvate (B1213749) decarboxylase, catalyze the formation of carbon-carbon bonds. rwth-aachen.de An enzymatic cascade for the synthesis of vicinal diols can involve a carboligase-mediated ligation of two aldehyde molecules to form a hydroxy ketone intermediate. This intermediate is then stereoselectively reduced by an oxidoreductase to yield the desired diol. rwth-aachen.deresearchgate.net This two-step enzymatic approach allows for the modular synthesis of all possible stereoisomers of symmetric, chiral, vicinal diols. rwth-aachen.deresearchgate.net The application of this methodology to synthesize this compound would likely start from pivalaldehyde.

Table 2: Key Enzymes in the Asymmetric Synthesis of Vicinal Diols

| Enzyme Class | Function | Example Application |

|---|---|---|

| Oxidoreductases (ADHs) | Stereoselective reduction of carbonyls | Production of chiral diols from diketones or hydroxy ketones rwth-aachen.de |

Organocatalytic Asymmetric Synthesis (e.g., Aldol (B89426) Products Reduction)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze stereoselective transformations. semanticscholar.org The asymmetric aldol reaction, which forms a carbon-carbon bond and creates up to two new stereocenters, is a cornerstone of this field. semanticscholar.orgresearchgate.net The resulting β-hydroxy carbonyl compounds can then be reduced to afford chiral 1,3-diols. While the direct synthesis of 1,2-diols via this method is less common, modifications and subsequent transformations of aldol products can lead to these structures.

For the synthesis of a compound like this compound, an organocatalytic approach could potentially involve the asymmetric aldol reaction of formaldehyde (B43269) (or a synthetic equivalent) with pivalaldehyde, followed by stereoselective reduction of the resulting α-hydroxy aldehyde. The development of efficient organocatalysts for such transformations in aqueous media is an area of active research, offering environmental and economic benefits. semanticscholar.orgdntb.gov.ua

Asymmetric 1,4-Additions and Enolate Alkylation Strategies for Chiral Diols

Asymmetric 1,4-addition reactions, also known as conjugate additions, are a powerful method for the formation of carbon-carbon bonds and the creation of stereocenters. acs.orgmdpi.com These reactions involve the addition of a nucleophile to the β-position of an α,β-unsaturated carbonyl compound. While not a direct route to 1,2-diols, the products of asymmetric 1,4-additions can be further functionalized to yield chiral diols. For example, the resulting enolate can be trapped with an electrophile, or the carbonyl group can be reduced and the carbon chain further elaborated.

The enantioselective diboration of 1,3-dienes, followed by oxidation, provides a direct route to chiral 2-butene-1,4-diols. nih.gov This method, while yielding 1,4-diols, showcases the power of asymmetric additions in preparing chiral diol structures. Strategies involving the asymmetric alkylation of enolates derived from α-hydroxy ketones could also be envisioned for the synthesis of chiral 1,2-diols, though specific examples for this compound are not documented.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of diols, a key green chemistry approach is the utilization of renewable feedstocks and bio-based precursors.

Utilization of Renewable Feedstocks and Bio-based Precursors

The microbial production of butanediol (B1596017) isomers, particularly 2,3-butanediol (B46004), from renewable resources has been extensively studied. researchgate.nettaylorfrancis.comnih.govnih.gov Various microorganisms can convert sugars derived from lignocellulosic biomass, such as sugarcane bagasse, oat hulls, and spruce bark, into 2,3-butanediol through fermentation. nih.gov Additionally, crude glycerol, a byproduct of biodiesel production, can serve as a feedstock. taylorfrancis.com

While the direct microbial synthesis of this compound from renewable feedstocks has not been reported, the metabolic pathways for other butanediols could potentially be engineered. This would likely involve the introduction of genes encoding enzymes capable of producing the necessary precursors and performing the required stereoselective transformations. The development of such a bio-based route would offer a more sustainable alternative to traditional chemical synthesis from petroleum-derived starting materials. climalife.com

Table 3: Examples of Renewable Feedstocks for Butanediol Production

| Feedstock | Type | Target Butanediol Isomer |

|---|---|---|

| Sugarcane Bagasse | Lignocellulosic Biomass | 2,3-Butanediol nih.gov |

| Oat Hulls | Lignocellulosic Biomass | 2,3-Butanediol nih.gov |

| Spruce Bark | Lignocellulosic Biomass | 2,3-Butanediol nih.gov |

| Crude Glycerol | Biodiesel Byproduct | 2,3-Butanediol taylorfrancis.com |

Solvent-Free or Environmentally Benign Reaction Media

The principles of green chemistry increasingly guide the synthesis of diols, emphasizing the reduction or elimination of hazardous solvents. While specific solvent-free methods for this compound are not extensively documented in dedicated literature, general strategies in organic synthesis are applicable. These approaches aim to minimize the environmental impact associated with traditional volatile organic compounds (VOCs).

Key Environmentally Benign Media:

Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. Their negligible vapor pressure reduces air pollution, and their properties can be tuned by modifying cation and anion structures.

Supercritical Fluids (e.g., scCO₂): Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive medium. It is particularly useful for reactions involving gases and can be easily removed from the product mixture by depressurization.

Water: As a solvent, water is unparalleled in its environmental safety and low cost. Its use can be challenging due to the low aqueous solubility of many organic substrates, but this can be overcome with phase-transfer catalysts or high-temperature conditions.

Solvent-Free (Neat) Conditions: Conducting reactions without any solvent is the ideal green chemistry scenario. Mechanosynthesis, or solid-state grinding of reactants, is one such technique that can lead to higher efficiency, reduced energy consumption, and simpler work-up procedures. ekb.eg

These greener media offer significant advantages over conventional solvents by reducing waste, minimizing potential for environmental contamination, and often leading to safer processes.

Catalytic Systems for Enhanced Atom Economy and Reduced Waste

Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ekb.egrsc.org Catalytic systems are fundamental to improving atom economy as they allow for reactions with fewer byproducts and reduce the need for stoichiometric reagents that would otherwise become waste.

The development of advanced catalysts is crucial for the sustainable synthesis of complex molecules. For diol synthesis, catalytic approaches offer significant benefits over traditional methods that may generate substantial waste.

Strategies for Enhanced Atom Economy:

Catalytic Hydrogenation/Oxidation: Instead of using stoichiometric reducing or oxidizing agents, catalytic processes (e.g., using H₂ with a metal catalyst or H₂O₂ in a catalyzed reaction) incorporate the atoms of the reagent directly into the product or produce benign byproducts like water.

Flow Chemistry: Continuous-flow reactors can improve reaction efficiency, reduce solvent usage, and allow for lower catalyst loading compared to batch processes. mit.edu This technology enables precise control over reaction parameters, leading to higher yields and purity, thereby minimizing waste from side reactions and purification steps. mit.edu

Asymmetric Catalysis: For producing specific stereoisomers of chiral diols, asymmetric catalysts are essential. These systems can generate chiral centers with high enantioselectivity, avoiding the waste associated with resolving racemic mixtures.

By focusing on catalytic routes, chemists can design syntheses that are not only more efficient in terms of yield but also fundamentally less wasteful, aligning with the goals of sustainable chemical manufacturing.

Specific Chemical Synthesis Routes

Several strategic pathways can be employed to construct the this compound framework and related structures. These routes often involve the formation of key intermediates or leverage classic reactions for creating vicinal diols.

Dioxolane Ring Formation as an Intermediate

The formation of a dioxolane (a five-membered cyclic acetal (B89532) or ketal) is a versatile strategy used in the synthesis and purification of 1,2-diols. wikipedia.org This method involves the reaction of a diol with an aldehyde or ketone, typically under acidic catalysis, to form the corresponding dioxolane and water. nih.gov

This approach is particularly valuable for purifying diols produced via fermentation, which often yields the product in a dilute aqueous broth. digitellinc.comresearchgate.net The diol can be converted into a less water-soluble dioxolane, which phase-separates from the aqueous medium, allowing for easy extraction. researchgate.net The purified dioxolane can then be hydrolyzed back to the high-purity diol or used as a stable intermediate for further reactions. researchgate.net

Reaction Scheme: Dioxolane Formation from a 1,2-Diol

| Reactant 1 (Diol) | Reactant 2 (Carbonyl) | Catalyst | Product | Application |

| 2,3-Butanediol | Aldehydes/Ketones | Solid Acid (e.g., Amberlyst-15) | Substituted 1,3-Dioxolane | Reactive separation from fermentation broth digitellinc.comresearchgate.net |

| 1,2-Propanediol | Acetone | Acid Catalyst | 2,2,4-Trimethyl-1,3-dioxolane | Synthesis of green solvents and fuel components nih.gov |

| Chiral Diols | Formic Acid | Ruthenium Molecular Catalyst | Chiral 1,3-Dioxolanes | Chemoenzymatic cascade for stereoselective synthesis rwth-aachen.de |

Pinacol (B44631) Coupling Reactions for Vicinal Diol Formation (contextual for similar diols)

The pinacol coupling is a classic carbon-carbon bond-forming reaction that produces a vicinal diol through the reductive coupling of two carbonyl compounds (aldehydes or ketones) in the presence of an electron donor. wikipedia.org The reaction is named for its product when acetone is the substrate: pinacol (2,3-dimethyl-2,3-butanediol). wikipedia.orgsynarchive.com

The mechanism proceeds through a one-electron reduction of the carbonyl group to form a ketyl radical anion. wikipedia.orgntu.edu.sg Two of these radicals then dimerize to form the vicinal diol. ntu.edu.sg While the namesake reaction produces a symmetrical tertiary diol, the methodology is a general approach for accessing 1,2-diol frameworks.

Interactive Table: Common Reducing Agents for Pinacol Coupling

| Reducing Agent | Typical Conditions | Notes |

| Magnesium (Mg) | Aprotic solvent (e.g., benzene, ether) | Often forms a cyclic complex with the Mg²⁺ ion. wikipedia.orgntu.edu.sg |

| Samarium(II) Iodide (SmI₂) | THF, Reflux | A powerful single-electron transfer agent, effective under mild conditions. synarchive.com |

| Aluminum (Al) | Aqueous NaOH | An environmentally friendly option using an inexpensive metal. researchgate.net |

| Electrochemical | Sacrificial anode or anode-free systems | Avoids the use of metal reductants, but can produce metal waste if a sacrificial anode is used. researchgate.net |

| Low-valent Vanadium or Titanium | Various | Can provide high diastereoselectivity. researchgate.net |

Although highly effective for creating symmetrical diols (homocoupling), achieving selective cross-coupling between two different carbonyl compounds to form unsymmetrical diols can be a significant challenge. nih.gov

Alternative Synthetic Pathways for 1,2-Butanediol (B146104) Frameworks

Beyond classical methods, several alternative routes exist for synthesizing the 1,2-butanediol structural framework, many of which leverage modern biocatalytic and metabolic engineering approaches.

Established and Emerging Routes for 1,2-Diol Synthesis:

Hydration of Epoxides: The ring-opening of an epoxide (oxirane) with water, typically under acidic or basic catalysis, is a common industrial method for producing 1,2-diols. For 1,2-butanediol, this involves the hydration of 1,2-epoxybutane (B156178) (butene oxide). wikipedia.org

Dihydroxylation of Alkenes: The direct oxidation of an alkene's double bond can yield a vicinal diol. A classic laboratory method uses osmium tetroxide (OsO₄) for the syn-dihydroxylation of but-1-ene to form 1,2-butanediol. wikipedia.org

Biocatalysis and Fermentation: Modern biotechnology offers sustainable pathways to diols from renewable feedstocks like sugars or biomass. mdpi.com Metabolic engineering of microorganisms such as E. coli or yeast allows for the biosynthesis of specific diols. nih.gov For instance, 2,3-butanediol is a well-established fermentation product, and similar strategies are being developed for other diol isomers. nih.govnih.gov These biological routes are part of a broader effort to produce platform chemicals from non-fossil fuel sources. nih.gov

These alternative pathways, particularly those based on renewable resources, represent the future of chemical manufacturing, aiming to displace petrochemical-based processes with more sustainable technologies.

Iii. Chemical Transformations, Reactivity, and Mechanistic Insights of 3,3 Dimethyl 1,2 Butanediol

Rearrangement Reactions

The pinacol-pinacolone rearrangement is a classic and synthetically valuable acid-catalyzed reaction of 1,2-diols (vicinal diols) that results in a carbonyl compound, typically a ketone or an aldehyde. nrochemistry.comwikipedia.org This transformation, first described by Wilhelm Rudolph Fittig in 1860, involves a 1,2-migration of a substituent from one carbon of the diol to the adjacent carbon. wikipedia.orgsynarchive.combyjus.com The reaction is named for the rearrangement of pinacol (B44631) (2,3-dimethyl-2,3-butanediol) to pinacolone (3,3-dimethyl-2-butanone). synarchive.combyjus.com While 3,3-dimethyl-1,2-butanediol is not pinacol, its structure as a vicinal diol makes it susceptible to a similar rearrangement under acidic conditions.

The mechanism of the pinacol rearrangement proceeds through a series of well-defined steps initiated by an acid catalyst, which can be a protic acid like sulfuric acid (H₂SO₄) or a Lewis acid. nrochemistry.com

Protonation of a Hydroxyl Group : The reaction begins with the protonation of one of the hydroxyl groups by the acid. byjus.commasterorganicchemistry.com This converts the hydroxyl group into a much better leaving group, water (H₂O). masterorganicchemistry.com

Formation of a Carbocation : The protonated hydroxyl group departs as a water molecule, leading to the formation of a carbocation intermediate. byjus.commasterorganicchemistry.comchemistrysteps.com In the case of an unsymmetrical diol like this compound, the hydroxyl group that leaves is the one that results in the formation of the more stable carbocation. wikipedia.org Protonation and loss of the hydroxyl group from the C2 position would form a more stable tertiary carbocation, whereas loss from the C1 position would result in a less stable primary carbocation. Therefore, the formation of the tertiary carbocation at C2 is the favored pathway.

1,2-Rearrangement : A substituent (an alkyl group or a hydride) from the adjacent carbon (C1) migrates to the positively charged carbon (C2). wikipedia.orgbyjus.com This 1,2-shift is the key rearrangement step.

Formation of a Protonated Carbonyl : The migration of the substituent results in the formation of a new, resonance-stabilized carbocation where the positive charge is on the carbon atom bearing the remaining hydroxyl group. chemistrysteps.com This oxonium ion is significantly more stable because the oxygen atom can donate a lone pair of electrons to the positively charged carbon, satisfying the octet rule for all atoms. wikipedia.orgchemistrysteps.com

Deprotonation : The final step is the deprotonation of the oxonium ion by a weak base (like water) to yield the final carbonyl product and regenerate the acid catalyst. byjus.com

The driving force for this rearrangement is the formation of the highly stable, resonance-stabilized oxonium ion. wikipedia.org

In the rearrangement of an unsymmetrical diol, the nature of the migrating group is determined by its migratory aptitude, which generally follows the order: phenyl > hydride > tertiary alkyl > secondary alkyl > methyl. wikipedia.orgorganicchemistrytutor.com This aptitude reflects the ability of the migrating group to stabilize the partial positive charge that develops on it during the transition state of the migration.

For this compound, the carbocation would preferentially form at the C2 position. The adjacent C1 carbon has two hydrogen atoms and a hydroxyl group. Therefore, a hydride shift would be the most likely rearrangement to occur.

Migratory Aptitude in Pinacol Rearrangement

| Migrating Group | Relative Migratory Aptitude |

|---|---|

| Phenyl (Ph) | High |

| Hydride (H) | High |

| Tertiary Alkyl (R₃C) | Moderate |

| Secondary Alkyl (R₂CH) | Moderate |

The stability of the carbocation intermediate is a critical factor in determining the course of the reaction. chemistrysteps.com Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations, due to hyperconjugation and the electron-donating inductive effects of alkyl groups. chemistrysteps.com In situations where different carbocations can be formed, the pathway that proceeds through the more stable carbocation intermediate will be favored. chemistrysteps.com

Pinacol-Pinacolone Rearrangement (contextual for vicinal diols, e.g., 2,3-dimethyl-2,3-butanediol to 3,3-dimethyl-2-butanone)

Derivatization Chemistry

Derivatization is a technique used to modify a chemical compound to produce a new compound with different properties that may be more suitable for a particular application, such as analysis or further synthesis. greyhoundchrom.comnih.gov For this compound, the two hydroxyl groups are the primary sites for derivatization reactions.

One important derivatization of 1,2-diols is their conversion to cyclic carbonates. This can be achieved through transesterification with dialkyl carbonates, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC). mdpi.com This method is considered a greener alternative to the use of highly toxic phosgene. mdpi.com

The reaction is typically catalyzed by a base or an organocatalyst, such as phosphonium salts. beilstein-journals.org The transesterification of 1,2-diols with dialkyl carbonates generally proceeds with high selectivity to form the corresponding five-membered cyclic carbonates. mdpi.combeilstein-journals.org For example, 1,2-propanediol and ethylene (B1197577) glycol react with DMC to yield propylene carbonate and ethylene carbonate, respectively, in high yields. mdpi.comresearchgate.net In the case of this compound, reaction with a dialkyl carbonate would be expected to yield 4,4-dimethyl-1,3-dioxolan-2-one.

The reaction mechanism involves the nucleophilic attack of one of the diol's hydroxyl groups on the carbonyl carbon of the dialkyl carbonate, followed by the elimination of an alcohol molecule (e.g., methanol from DMC). An intramolecular cyclization then occurs, with the second hydroxyl group attacking the newly formed carbonate intermediate to form the cyclic product and eliminate a second molecule of alcohol.

While 1,2-diols predominantly form cyclic carbonates, longer-chain diols (e.g., 1,3- or 1,4-diols) may favor the formation of linear dicarbonates or polycarbonates, depending on the reaction conditions and the structure of the diol. researchgate.net

Products of Diol Transesterification with Dialkyl Carbonates

| Diol | Primary Product |

|---|---|

| 1,2-Diols (e.g., Ethylene Glycol) | Cyclic Carbonate |

| 1,3-Diols (e.g., 1,3-Propanediol) | Linear Dicarbonates or Cyclic Carbonates |

The hydroxyl groups of this compound can undergo etherification, a reaction that converts an alcohol to an ether. This typically involves reacting the diol with an alkyl halide in the presence of a base (Williamson ether synthesis) or by acid-catalyzed dehydration with another alcohol.

Ketal formation is a common method for protecting 1,2- and 1,3-diols. nih.govacs.org This reaction involves treating the diol with a ketone or an aldehyde in the presence of an acid catalyst. nih.govmasterorganicchemistry.com The reaction is reversible and driven to completion by removing the water that is formed. When a diol is reacted with a ketone, the resulting cyclic acetal (B89532) is specifically called a ketal. For example, reacting a 1,2-diol with acetone (B3395972) forms a cyclic ketal known as an acetonide. pearson.com

For this compound, reaction with acetone in the presence of an acid catalyst would yield 2,2,4,4-tetramethyl-1,3-dioxolane. This ketal can serve as a protecting group for the diol, allowing other chemical transformations to be carried out on other parts of a molecule without affecting the hydroxyl groups. The ketal can be easily removed later by acid-catalyzed hydrolysis.

Esterification Reactions (e.g., Benzoylation)

Esterification is a fundamental chemical reaction in which two reactants, typically an alcohol and an acid (or its derivative), form an ester as the product. For a diol like this compound, which contains both a primary and a secondary hydroxyl group, esterification can occur at one or both of these sites. The relative reactivity of these hydroxyl groups can be influenced by steric hindrance and the reaction conditions employed.

Benzoylation is a specific type of esterification where a benzoyl group is introduced into a molecule. In the case of this compound, reaction with a benzoylating agent such as benzoyl chloride, typically in the presence of a base like pyridine to neutralize the HCl byproduct, would yield the corresponding benzoate esters.

The reaction proceeds via nucleophilic acyl substitution. The hydroxyl group of the diol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. The bulky tert-butyl group adjacent to the secondary hydroxyl at the C-2 position introduces significant steric hindrance, which may lead to different reaction rates between the two hydroxyl groups. The primary hydroxyl at the C-1 position is generally more accessible and may react preferentially, especially under kinetically controlled conditions, to form the monoester, 3,3-dimethyl-1-(benzoyloxy)-2-butanol. With sufficient reagent and forcing conditions (e.g., elevated temperature and longer reaction times), the diester, 3,3-dimethyl-1,2-butanediyl dibenzoate, can be formed.

Table 1: Products of Benzoylation of this compound

| Reactant | Reagent | Conditions | Possible Products |

|---|---|---|---|

| This compound | Benzoyl Chloride | Pyridine, controlled temperature | 3,3-Dimethyl-1-(benzoyloxy)-2-butanol (Monoester) |

Nitration Reactions for Energetic Derivatives

The nitration of polyhydric alcohols to form nitrate esters is a common strategy for the synthesis of energetic materials, where the nitrate groups serve as an effective oxidant. europa.eu Compounds like nitroglycerin and pentaerythritol tetranitrate (PETN) are well-known examples. The introduction of nitrate ester groups into a molecule significantly increases its energy content and oxygen balance.

This compound can be converted into an energetic derivative, this compound dinitrate, through esterification with a suitable nitrating agent. scribd.com A common method for this transformation involves the use of a mixed acid solution, typically consisting of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction mechanism involves the nucleophilic attack of the hydroxyl groups of the diol on the nitronium ion. Given that this compound has two hydroxyl groups, a dinitrate ester is the expected product under exhaustive nitration conditions. The resulting molecule, this compound dinitrate, would be a high-energy material, with its explosive and thermal properties influenced by the high density of energetic nitrate groups. The synthesis of related energetic nitrate esters, such as 2,3-bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetranitrate (SMX), highlights the potential for polyol precursors in creating advanced energetic materials. researchgate.netresearchgate.netnih.gov

Catalytic Applications and Processes Involving this compound Derivatives

Role in Polymerization Initiator Systems

Polymerization initiators are substances that start a chain-growth polymerization. greyhoundchrom.comfujifilm.com They generate reactive species (radicals, cations, or anions) that react with monomers to initiate the polymerization process. Thermal initiators, such as organic peroxides and azo compounds, decompose upon heating to form free radicals. pergan.compergan.com

While there is a lack of direct studies documenting the use of this compound derivatives as polymerization initiators, its structure allows for hypothetical functionalization into molecules that could serve this purpose. For instance, the hydroxyl groups of the diol could be esterified with peroxy acids to form peroxyesters. Peroxyesters are a known class of organic peroxides that decompose thermally to generate radicals capable of initiating polymerization. google.com

The general structure of a peroxyester derived from this compound would feature one or two peroxycarboyl groups. The decomposition rate, and therefore the useful temperature range of such an initiator, would be influenced by the structure of the acyl group attached to the peroxy function. The bulky tert-butyl group in the diol backbone might also influence the stability and decomposition kinetics of the hypothetical initiator.

Catalytic Activity in Transesterification Processes

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. nih.gov This reaction is often catalyzed by acids, bases, or enzymes. jbiochemtech.commdpi.comresearchgate.net Derivatives of diols can be involved in transesterification reactions, for example, in the synthesis of polycarbonates from the transesterification of a diol with dimethyl carbonate (DMC). nih.govmdpi.com

In the context of this compound, its derivatives could theoretically participate in transesterification processes. For example, a diester derivative could react with another alcohol in the presence of a catalyst to produce a new ester and release the original diol. However, the steric hindrance posed by the tert-butyl group adjacent to the secondary alcohol function would likely have a significant impact on the reaction rate. Studies on the transesterification of DMC with other diols, such as 1,2-butanediol (B146104) and ethylene glycol, have shown that steric factors can influence the reaction rate. researchgate.net The less sterically hindered ethylene glycol reacts faster than 1,2-butanediol. By extension, the highly hindered secondary hydroxyl group of this compound would be expected to exhibit low reactivity in transesterification reactions, potentially requiring more forcing conditions or highly active catalysts.

Table 2: Factors Affecting Transesterification with Diols

| Factor | Description | Expected Impact on this compound |

|---|---|---|

| Steric Hindrance | The spatial arrangement of atoms near the reactive site. | The tert-butyl group significantly hinders the secondary hydroxyl, likely reducing the reaction rate compared to less substituted diols. |

| Catalyst Type | Can be acid, base, or enzyme. | A highly active and selective catalyst would be required to overcome the steric barrier. |

| Temperature | Higher temperatures generally increase reaction rates. | Elevated temperatures might be necessary to achieve reasonable conversion. |

| Reactant Ratio | Using an excess of one reactant can shift the equilibrium. | An excess of the less hindered co-reactant (e.g., dimethyl carbonate) may be needed. |

Metal-Catalyzed Reactions (e.g., Hydrogenation of Related Compounds)

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, enabling a wide range of transformations. While specific metal-catalyzed reactions involving this compound derivatives are not extensively reported, the chemistry of related compounds provides insight into potential applications.

A key related process is the catalytic hydrogenation of ester or lactone functionalities to produce diols. For example, the hydrogenation of dimethyl maleate or γ-butyrolactone to yield 1,4-butanediol is an industrially important reaction often carried out over copper-based catalysts. This highlights the role of metal catalysts in converting oxygenated precursors into valuable diols.

Conversely, derivatives of this compound could serve as substrates in other metal-catalyzed reactions. For instance, the ester derivatives could undergo hydrogenolysis, a reaction that cleaves single bonds by the addition of hydrogen, though this would typically lead back to the diol or related products. The diol itself could potentially undergo transformations such as dehydration or oxidation, depending on the catalyst and reaction conditions chosen. The presence of the bulky tert-butyl group would again play a crucial role in directing the selectivity and reactivity in such transformations.

Enzyme Catalysis in Polyester (B1180765) and Polyurethane Production

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical catalysis for polymer synthesis. nih.govmdpi.com Lipases, particularly Candida antarctica Lipase (B570770) B (CALB), are widely used for the synthesis of polyesters through polycondensation or ring-opening polymerization under mild conditions. nih.govnih.govmdpi.com

The use of this compound as a monomer in enzyme-catalyzed polyester production presents significant challenges due to its structure. Enzymatic polyesterification involves the reaction of diols with dicarboxylic acids or their esters. mdpi.com The catalytic efficiency of lipases is highly sensitive to the structure of the substrates. This compound possesses a sterically hindered secondary hydroxyl group, which can limit its access to the active site of the enzyme. Research on the enzymatic polymerization of other sterically hindered diols has shown that such structures often result in low reaction rates and the formation of low molecular weight oligomers or polymers. nih.gov While lipases can effectively catalyze reactions involving primary alcohols, their activity towards hindered secondary alcohols is often much lower. google.com

Table 3: Comparison of Diol Reactivity in Enzymatic Polyesterification

| Diol Type | Example | General Reactivity with CALB | Expected Product |

|---|---|---|---|

| Primary, Linear | 1,4-Butanediol | High | High molecular weight polyester nih.gov |

| Secondary, Cyclic | Isosorbide | Moderate to Low | Oligomers/low molecular weight polyester |

| Primary, Aromatic | 2,5-Bis(hydroxymethyl)furan | Moderate | Polyester bioplasticsnews.com |

In the context of polyurethanes, diols are used as chain extenders or as components in the synthesis of polyester or polyether polyols, which are then reacted with diisocyanates. While enzymatic routes to polyurethanes are less common, this compound could theoretically be incorporated into a polyol backbone. However, the same issue of steric hindrance at the secondary hydroxyl group would likely impede its reactivity in both chemical and potential enzymatic pathways for polyol synthesis, making it a less favorable monomer compared to unhindered linear diols.

Biocatalytic Transformations of Diols

Biocatalytic transformations offer a green and highly selective alternative to traditional chemical methods for modifying diols. Enzymes, particularly alcohol dehydrogenases (ADHs), and whole-cell microbial systems are instrumental in these conversions, often providing high stereoselectivity and regioselectivity. diva-portal.org These biocatalysts can be employed for the oxidation of diols to valuable chiral building blocks like α-hydroxy aldehydes, α-hydroxy ketones, and chiral lactones. diva-portal.orgmdpi.comresearchgate.net

The enzymatic oxidation of diols typically relies on the regeneration of nicotinamide (B372718) cofactors (NAD⁺/NADP⁺). For instance, alcohol dehydrogenases catalyze the oxidation of a hydroxyl group to a carbonyl group, which involves the reduction of NAD(P)⁺ to NAD(P)H. Efficiently recycling the cofactor is crucial for the economic viability of the process. Chemoenzymatic methods have been developed where a flavin derivative is co-immobilized with a dehydrogenase. The flavin acts as an organocatalyst, reoxidizing NADH back to NAD⁺, which can then be reused by the dehydrogenase for diol oxidation. researchgate.net

Whole-cell biotransformations using bacteria and yeast are also effective for converting diols. mdpi.comnih.govnih.gov For example, various yeast strains have been shown to catalyze the stereoselective oxidation of meso-diols into their corresponding chiral lactones. mdpi.comresearchgate.net Screening of different microbial strains is often necessary to find a biocatalyst with the desired activity and selectivity for a specific diol substrate. mdpi.com For example, Candida pelliculosa has been identified as an effective biocatalyst for the oxidation of certain monocyclic diols. mdpi.comresearchgate.net Similarly, plant and microbial biocatalysts have been assessed for the biotransformation of acetoin to 2,3-butanediol (B46004), demonstrating the broad applicability of whole-cell systems in diol conversions. scienceopen.com

The regioselectivity of these biocatalytic oxidations is a key advantage. Some alcohol dehydrogenases exhibit strict regiospecificity, selectively oxidizing either the primary or the secondary alcohol in a diol. For example, the ADH known as FucO shows a strong preference for oxidizing the primary alcohol of (S)-enantiomer diol substrates, while ADH-A is regiospecific for the secondary alcohol. diva-portal.org This enzymatic control allows for the synthesis of specific α-hydroxy carbonyl compounds that are valuable in the production of fine chemicals and pharmaceuticals. diva-portal.org

| Biocatalyst Type | Substrate Type | Transformation | Key Findings | Source |

|---|---|---|---|---|

| Yeast (e.g., Candida pelliculosa) | meso-Diols | Stereoselective oxidation to chiral lactones | Demonstrates high conversion and stereoselectivity. | mdpi.comresearchgate.net |

| Alcohol Dehydrogenase (FucO) | (S)-1,2-diols | Regiospecific oxidation of primary alcohol | Strictly prefers the S-enantiomer and primary hydroxyl group. | diva-portal.org |

| Alcohol Dehydrogenase (ADH-A) | 1,2-diols | Regiospecific oxidation of secondary alcohol | Effective for a wide variety of bulky substrates. | diva-portal.org |

| Co-immobilized ADH and Flavin | 1,ω-diols | Oxidation with integrated NAD⁺ recycling | Flavin acts as an organocatalyst for NADH reoxidation. | researchgate.net |

Mechanistic Investigations of Related Compounds and Degradation Pathways

In the atmosphere, diols and other volatile organic compounds are primarily removed through reactions with oxidants, most notably the hydroxyl (OH) radical. mdpi.com The reaction of OH radicals with diols is a significant process in atmospheric chemistry. pageplace.de For geminal diols, the reaction mechanism involves the initial abstraction of a hydrogen atom from the C-H bond by the OH radical. acs.org This is followed by the rapid addition of molecular oxygen (O₂) to the resulting radical, forming a peroxy radical adduct (R-C(OO)(OH)₂). acs.org This peroxy radical is a key intermediate that subsequently undergoes unimolecular reactions to form organic acids and a hydroperoxyl radical (HO₂). acs.org

The rate at which these reactions occur is crucial for determining the atmospheric lifetime of the compounds. Rate constants for the reaction of OH radicals with various organic molecules, including hydrocarbons, have been determined experimentally. mdpi.comnih.govbohrium.comacs.org For instance, studies have measured the temperature dependence of the rate coefficients for OH radical reactions with numerous compounds, which is essential for accurate atmospheric modeling. mdpi.com While specific data for this compound is not available, the rate constants for structurally similar alkanes and alcohols can provide an estimate of its reactivity. The presence of two hydroxyl groups generally increases the reactivity of a molecule towards OH radicals compared to a corresponding alkane.

The oxidation of vicinal diols by OH radicals in aqueous solutions, such as in cloud water, has also been studied. The process leads to the formation of α-hydroxyl alkyl radicals, which can then undergo water elimination. researchgate.net This can initiate a radical chain reaction, particularly at higher diol concentrations. researchgate.net The reaction products are typically carbonyl compounds. researchgate.net

| Compound | Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Source |

|---|---|---|---|

| Toluene | 288 | 6.15 x 10⁻¹² | mdpi.com |

| n-Pentane | 288 | 3.93 x 10⁻¹² | mdpi.com |

| 1-Butanol | 298 | ~8.1 x 10⁻¹² | nih.gov |

| tert-Butanol | 298 | (5.0 ± 0.6) x 10⁸ M⁻¹ s⁻¹ (aqueous) |

Isomerization and deuterium (B1214612) exchange studies are powerful tools for elucidating reaction mechanisms. researchgate.netchem-station.com For alkenes like 3,3-dimethylbut-1-ene, a structural analog of the carbon skeleton of this compound, these studies provide insight into catalyst-substrate interactions and reaction pathways.

The reactions of 3,3-dimethylbut-1-ene over various oxide catalysts in the presence of deuterium (D₂) or deuterium oxide (D₂O) have been investigated. Over a copper X zeolite catalyst with D₂O at 417 K, 3,3-dimethylbut-1-ene undergoes isomerization to form 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene. Interestingly, the starting material itself does not undergo direct hydrogen-deuterium exchange, but the isomerized products show extensive deuterium incorporation. This suggests that the isomerization process makes hydrogen positions available for exchange.

In contrast, when magnesium oxide is used as the catalyst with D₂ at 493 K, 3,3-dimethylbut-1-ene undergoes H/D exchange without any detectable isomerization. The exchange is observed to be faster for the vinyl hydrogens than for the methyl group hydrogens. Over γ-alumina with D₂ at a lower temperature of 328 K, rapid isomerization occurs, but with very little accompanying deuterium incorporation into the products.

These findings demonstrate that the course of the reaction—isomerization versus exchange—is highly dependent on the catalyst and reaction conditions. Such studies are critical for understanding the fundamental steps of catalytic processes, including the nature of the active sites and the intermediate species involved. Similar mechanistic principles can be relevant to the catalytic transformations of functionalized molecules like this compound.

A significant challenge in synthetic chemistry is the selective functionalization of one hydroxyl group in the presence of others within a polyol molecule. In a 1,2-diol like this compound, which contains a primary and a tertiary hydroxyl group, the primary hydroxyl is inherently more reactive and sterically accessible. nih.govacs.org However, synthetic catalysts have been developed that can overturn this inherent reactivity bias, enabling the selective functionalization of the less reactive secondary or tertiary hydroxyl group. nih.govacs.org

This site-selectivity is often achieved by catalysts that bind to the substrate in a specific orientation, placing the desired functional group in proximity to the catalytic residue, a strategy inspired by enzymes. nih.govnih.gov Organocatalysts, including those based on boron, nitrogen, and phosphorus motifs, have been successfully employed for the regioselective functionalization of diols under mild conditions.

For example, an enantioselective organic catalyst has been shown to functionalize the secondary hydroxyl in preference to the primary hydroxyl of a 1,2-diol. nih.govacs.org This is accomplished through a catalyst that reversibly and covalently bonds to the diol, typically at the less hindered primary hydroxyl group. This binding event then directs the delivery of a reagent (e.g., a silyl group) to the adjacent, less reactive secondary hydroxyl group. nih.govacs.org Control experiments confirm that the covalent bonding between the catalyst and substrate is essential for this reversal of selectivity. acs.org Without this interaction, silylation occurs preferentially at the primary alcohol, as expected based on intrinsic reactivity. acs.org This approach has been used in the regiodivergent kinetic resolution of racemic 1,2-diols, providing access to highly enantioenriched products where the secondary alcohol is protected. nih.gov

| Catalyst | Substrate Binding Mechanism | Selectivity (Primary:Secondary) | Key Outcome | Source |

|---|---|---|---|---|

| N-methylimidazole (Control) | None (General Base) | 98:2 | Reaction follows inherent substrate reactivity. | nih.govacs.org |

| Scaffold-based Organocatalyst | Reversible covalent bonding | 12:88 | Overturns inherent reactivity, favoring the less reactive site. | acs.org |

| Catalyst without binding site (Control) | None | 91:9 | Demonstrates the necessity of substrate binding for selectivity reversal. | acs.org |

Iv. Stereochemical Control and Chiral Building Block Applications of 3,3 Dimethyl 1,2 Butanediol

Strategies for Enantiomeric Resolution and Purity Enhancement

Producing enantiomerically pure 3,3-dimethyl-1,2-butanediol from its racemic mixture is a critical first step for its application as a chiral synthon. Methodologies to achieve this separation and enrichment primarily rely on kinetic resolution, where one enantiomer reacts faster than the other, or on advanced biocatalytic systems that can convert an undesired enantiomer into the desired one.

Kinetic resolution is a powerful method for separating enantiomers by exploiting the differential reaction rates of a racemic compound with a chiral catalyst or reagent. This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer.

One notable non-enzymatic approach is the kinetic resolution of racemic this compound through copper(I)-catalyzed benzoylation. clockss.org Research has demonstrated the use of a nitrogen-tethered bisimidazoline (Nb-imidazoline) ligand in conjunction with a copper(I) salt to catalyze the acylation of the diol. clockss.org This system preferentially acylates the primary hydroxyl group, and due to the chiral nature of the catalyst, it selectively reacts with one enantiomer of the diol over the other. In a specific example, the reaction of racemic this compound with o-methylbenzoyl chloride in the presence of the Nb-imidazoline-CuCl catalyst provided the acylated product with moderate yield and enantiomeric excess. clockss.org

Conversely, attempts at a regiodivergent resolution of this compound via a chiral organic catalyst-mediated silylation were reported to be unsuccessful in protecting the secondary hydroxyl group. nih.gov This highlights that the success of kinetic resolution is highly dependent on the specific catalyst system and reaction conditions, as the catalyst must overcome the inherent reactivity bias of the substrate, such as the higher steric hindrance at the secondary alcohol position. nih.gov

| Catalyst System | Substrate | Acylating Agent | Yield of Acylated Product | Enantiomeric Excess (ee) |

| (S,S)-Nb-imidazoline-CuCl | rac-3,3-Dimethyl-1,2-butanediol | o-Methylbenzoyl chloride | 43% | 73% |

Table 1: Results of the kinetic resolution of rac-3,3-dimethyl-1,2-butanediol via copper-catalyzed benzoylation. clockss.org

While kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is limited to 50%. To overcome this limitation, deracemization techniques such as whole-cell stereoinverting cascade systems have been developed, which can theoretically convert 100% of a racemate into a single, desired enantiomer. These systems are particularly valuable for the production of chiral alcohols and diols.

This strategy typically involves a two-step, one-pot process using two distinct microbial cell types. The first microorganism selectively oxidizes one enantiomer of the diol (e.g., the S-enantiomer) into an intermediate ketone. The second microorganism then performs a stereoselective reduction of this ketone to the opposite enantiomer of the diol (e.g., the R-enantiomer). As the unreacted enantiomer from the first step remains unchanged, the entire racemic starting material is ultimately converted into a single, enantiopure product.

A prominent example of this strategy is the highly enantioselective synthesis of (R)-1,3-butanediol from its racemic mixture. In this system, cells of Candida parapsilosis are used for the enantioselective oxidation of (S)-1,3-butanediol to the intermediate 4-hydroxy-2-butanone (B42824). Subsequently, cells of Pichia kudriavzevii catalyze the asymmetric reduction of the intermediate ketone into (R)-1,3-butanediol with high stereospecificity. Under optimized conditions, this biocatalytic cascade can transform the racemic diol into the (R)-enantiomer with high yield and exceptional enantiomeric excess. This approach demonstrates a powerful and sustainable route for producing enantiopure diols that could be applied to substrates like this compound.

| Cascade System | Substrate | Process | Final Product | Yield | Enantiomeric Excess (ee) |

| C. parapsilosis (Oxidation) & P. kudriavzevii (Reduction) | rac-1,3-Butanediol | Step-by-step whole-cell deracemization | (R)-1,3-Butanediol | 83.35% | 99.5% |

Table 2: Example of a whole-cell stereoinverting cascade system for the deracemization of a vicinal diol.

Chiral Auxiliary Roles

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. While the use of this compound itself as a classical chiral auxiliary is not extensively documented, its enantiopure forms serve a closely related and critical function as chiral ligands or initiators in asymmetric catalysis.

In this capacity, the chiral diol coordinates to a metal center, creating a chiral environment that forces a reaction to proceed with a specific stereochemical preference. This strategy is particularly evident in the field of polymer chemistry. For instance, the initiator system formed from diethylzinc (ZnEt₂) and (R)-(−)-3,3-dimethyl-1,2-butanediol has been used for the enantioselective ring-opening polymerization of racemic β-butyrolactone. google.com Similarly, aluminum complexes featuring an (R)-3,3-dimethyl-1,2-butanediol ligand have been investigated for the polymerization of related monomers. dokumen.pub These chiral initiator systems resolve the racemic monomer during the polymerization process, preferentially incorporating one enantiomer into the growing polymer chain. google.comacs.org This application showcases how the well-defined stereochemistry of enantiopure this compound can be effectively transferred to control the stereostructure of macromolecules. researchgate.net

Applications in Asymmetric Synthesis

Enantiomerically pure this compound is a versatile chiral building block used in the synthesis of more complex molecules. Its two distinct hydroxyl groups—one primary and one secondary—allow for selective chemical manipulations, making it a valuable precursor for other chiral molecules.

A key application of enantiopure 1,2-diols is their conversion into chirally pure secondary alcohols. This transformation requires the selective deoxygenation of the primary hydroxyl group while retaining the stereocenter of the secondary alcohol. A standard synthetic route to achieve this involves a three-step sequence:

Selective Protection: The less sterically hindered primary hydroxyl group is selectively protected using a suitable protecting group (e.g., a silyl ether like TBDMS or a benzyl ether).

Activation: The remaining free secondary hydroxyl group is activated by converting it into a good leaving group, such as a tosylate or mesylate.

Reduction: The activated secondary hydroxyl group is removed via reduction, typically using a hydride source like lithium aluminum hydride (LiAlH₄), which displaces the leaving group and replaces it with a hydrogen atom.

This sequence effectively removes the primary hydroxyl group and preserves the original stereochemistry at the secondary carbon, yielding a chirally pure secondary alcohol, such as (R)- or (S)-3,3-dimethyl-2-butanol. This product can then be used as a chiral building block in further synthetic endeavors.

Chiral diols are fundamental building blocks in the total synthesis of numerous biologically active compounds. Their stereocenters are often incorporated directly into the carbon skeleton of the target molecule. While specific total syntheses starting from this compound are not widely reported, its confirmed role as an intermediate in the synthesis of enantiopure compounds for pharmaceutical applications underscores its value. americanchemicalsuppliers.com

The utility of such chiral diols is well-illustrated by analogous compounds. For example, the lipase-catalyzed resolution of a racemic 2,3-di(arylmethyl)-1,4-butanediol derivative provided an optically active diol that was a key precursor in the synthesis of the lignan natural product (S,S)-(+)-Hinokinin. In another example, enantiopure (R)-1,3-butanediol is recognized as an important intermediate for the synthesis of penem and carbapenem β-lactam antibiotics. These examples highlight the strategic importance of enantiopure diols as starting materials for constructing the complex, stereochemically rich architectures found in natural products and pharmaceutical agents.

Synthesis of Carbohydrates with Stereospecificity

There is currently insufficient information in the public domain to detail the use of this compound as a chiral auxiliary for the stereospecific synthesis of carbohydrates. Although chiral auxiliaries are a well-established tool in carbohydrate chemistry to control the stereochemical outcome of glycosylation reactions, specific examples, reaction schemes, or data relating to the efficacy of this compound for this purpose are not available.

Derivatization to Enantiomerically Pure Diols with Specific Stereogenic Centers

Detailed methodologies for the derivatization of this compound into other enantiomerically pure diols with different stereogenic centers are not described in the available literature. The conversion of one chiral diol into another is a complex synthetic challenge, and specific protocols starting from this compound have not been reported.

V. Advanced Spectroscopic and Chromatographic Characterization Techniques in Research on 3,3 Dimethyl 1,2 Butanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 3,3-dimethyl-1,2-butanediol, providing detailed information about the molecule's carbon-hydrogen framework at the atomic level.

The primary structure of this compound can be unequivocally confirmed using a combination of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present.

In a typical ¹H NMR spectrum, the nine protons of the sterically bulky tert-butyl group are chemically equivalent and appear as a sharp, strong singlet. The protons of the primary alcohol (–CH₂OH) and the secondary alcohol (–CH(OH)–) groups, along with the proton on the chiral center, produce distinct signals whose chemical shifts and splitting patterns (multiplicities) are determined by their neighboring protons.

Similarly, the ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments: the methyl carbons of the tert-butyl group, the quaternary carbon of the tert-butyl group, the secondary carbon bearing a hydroxyl group (C2), and the primary carbon of the hydroxymethyl group (C1). libretexts.orgoregonstate.edu

Because this compound is a chiral molecule, it exists as a pair of enantiomers, (R)-3,3-dimethyl-1,2-butanediol and (S)-3,3-dimethyl-1,2-butanediol. While standard NMR cannot distinguish between enantiomers, the use of a chiral derivatizing agent can. nih.gov Reaction of the racemic diol with a chiral agent forms a pair of diastereomers, which have different physical properties and are distinguishable by NMR, allowing for the determination of enantiomeric purity. nih.gov

| ¹H NMR Data | ¹³C NMR Data | ||||

|---|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Predicted Chemical Shift (ppm) |

| C(CH₃)₃ | ~0.9 - 1.0 | Singlet (s) | 9H | C(CH₃)₃ | ~25 - 30 |

| CH₂OH | ~3.4 - 3.6 | Multiplet (m) | 2H | C(CH₃)₃ | ~30 - 35 |

| CH(OH) | ~3.6 - 3.8 | Multiplet (m) | 1H | CH₂OH | ~65 - 70 |

| OH | Variable | Broad Singlet (br s) | 2H | CH(OH) | ~75 - 80 |

Deuterium (B1214612) (²H) NMR spectroscopy is a powerful tool for investigating reaction mechanisms. ed.ac.uk By selectively replacing specific protons in this compound with deuterium atoms, researchers can trace the fate of these atoms through a chemical transformation. This technique, known as isotopic labeling, provides direct insight into reaction pathways.

For instance, in studies of diol oxidation or dehydration, deuterating the hydroxyl groups (–OD) or the protons on the carbon backbone (e.g., at C1 or C2) can help elucidate the mechanism. sciensage.info The presence or absence of a kinetic isotope effect—a change in the reaction rate upon isotopic substitution—can reveal whether a particular C-H bond is broken in the rate-determining step of the reaction. sciensage.info Furthermore, tracking the incorporation of deuterium from a deuterated solvent (like D₂O) into the product can clarify the role of the solvent and the nature of proton transfer steps in the mechanism. nih.govnih.gov

The three-dimensional structure and flexibility of this compound in solution can be investigated using high-resolution NMR techniques. auremn.org.br The molecule's conformation is largely defined by the rotation around the C1-C2 and C2-C3 single bonds. The large tert-butyl group imposes significant steric hindrance, which influences the molecule's preferred spatial arrangement. researchgate.net

The magnitude of the three-bond proton-proton coupling constants (³JHH) between the protons on C1 and C2 can be analyzed using the Karplus equation. This relationship correlates the coupling constant to the dihedral angle between the coupled protons, allowing for the determination of the predominant rotameric forms (e.g., gauche or anti) in solution. researchgate.net

Advanced two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about through-space proximity of atoms. libretexts.org A NOESY spectrum can reveal correlations between protons that are close to each other in space, even if they are not directly connected through bonds. youtube.com For this compound, NOESY could be used to identify spatial relationships between the protons of the tert-butyl group and those on the diol backbone (C1 and C2), thereby providing critical data to build a detailed 3D conformational model of the molecule in solution. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of molecular structure through fragmentation analysis. libretexts.org

When this compound is analyzed by mass spectrometry, typically using electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure.

The mass spectrum of this compound (molecular weight: 118.17 g/mol ) often shows a very weak or absent molecular ion peak at m/z 118 due to its instability. nist.gov The fragmentation is dominated by cleavages adjacent to the functional groups. A prominent fragmentation pathway for alcohols is the alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom. For this compound, cleavage of the C2-C3 bond is particularly favorable as it results in the formation of a stable tert-butyl cation or a resonance-stabilized oxonium ion. libretexts.orglibretexts.org The most abundant peak (base peak) in the spectrum is typically observed at m/z 57, corresponding to the highly stable tert-butyl cation ([C(CH₃)₃]⁺). nist.gov Other significant fragments can arise from the loss of water (M-18) or the loss of a hydroxymethyl radical (•CH₂OH, M-31). whitman.edu

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 118 | [C₆H₁₄O₂]⁺• | Molecular Ion (M⁺•) - often weak or absent |

| 103 | [M - CH₃]⁺ | Loss of a methyl radical |

| 87 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical (alpha-cleavage) |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation (Base Peak) |

| 43 | [C₃H₇]⁺ | Isopropyl cation or fragment from tert-butyl group |

| 31 | [CH₂OH]⁺ | Hydroxymethyl cation |

Similar to NMR, mass spectrometry combined with stable isotope labeling is a powerful technique for studying reaction mechanisms. wikipedia.orgpnnl.gov By synthesizing this compound with one or more atoms replaced by a heavier isotope (e.g., ²H, ¹³C, or ¹⁸O), researchers can trace the path of these labels through a reaction. researchgate.net